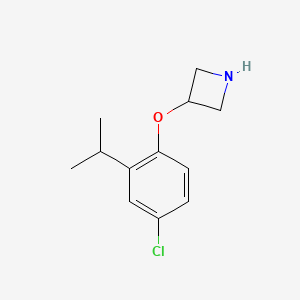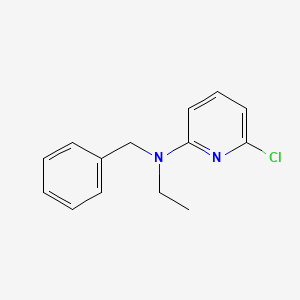
3-Isopropyl-4-propoxybenzaldehyde
Descripción general
Descripción
3-Isopropyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of an isopropyl group at the third position and a propoxy group at the fourth position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-propoxybenzaldehyde typically involves the alkylation of 3-isopropylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-isopropylbenzaldehyde is reacted with a propoxy-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-4-propoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-Isopropyl-4-propoxybenzoic acid.
Reduction: 3-Isopropyl-4-propoxybenzyl alcohol.
Substitution: 3-Isopropyl-4-propoxy-2-nitrobenzaldehyde (nitration), 3-Isopropyl-4-propoxy-2-bromobenzaldehyde (bromination).
Aplicaciones Científicas De Investigación
3-Isopropyl-4-propoxybenzaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of potential therapeutic agents due to its structural similarity to bioactive compounds.
Material Science: As a precursor in the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4-propoxybenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The compound can also participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon .
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain synthetic applications.
4-Propoxybenzaldehyde: Lacks the isopropyl group, which affects its reactivity and physical properties.
Uniqueness
3-Isopropyl-4-propoxybenzaldehyde is unique due to the presence of both isopropyl and propoxy groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
Propiedades
IUPAC Name |
3-propan-2-yl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(9-14)8-12(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPVFIMWMDSNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)


![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)


![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
